molecular formula C10H9NO3 B1525118 Methyl 2-cyano-4-methoxybenzoate CAS No. 22246-21-5

Methyl 2-cyano-4-methoxybenzoate

Cat. No. B1525118
CAS RN: 22246-21-5
M. Wt: 191.18 g/mol
InChI Key: SHNDHMYDVMUNDN-UHFFFAOYSA-N
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Description

Methyl 2-cyano-4-methoxybenzoate (MCMB) is a synthetic compound that is used in a variety of laboratory experiments. MCMB has a wide range of applications in scientific research, including its use in the synthesis of pharmaceuticals and its potential as a therapeutic agent. MCMB has been studied extensively and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Molecular and Computational Analysis

Methyl 4-hydroxybenzoate, a compound related to Methyl 2-cyano-4-methoxybenzoate, has been extensively studied for its antimicrobial properties used in cosmetics, personal-care products, and as a food preservative. A study by Sharfalddin et al. (2020) detailed the molecular structure through single crystal X-ray analysis and explored its interactions and packing through Hirshfeld surface analysis. Computational calculations provided insights into its vibrational spectra and chemical parameters, highlighting its potential in pharmaceutical applications (Sharfalddin et al., 2020).

Environmental Photostabilizers

Research by Soltermann et al. (1995) on phenolic-type stabilizers, including methyl 2-methoxybenzoate, demonstrated their role in generating and quenching singlet molecular oxygen. These compounds, particularly when containing a phenol group, showed efficiency as dopant agents against oxygen-mediated degradation in photoprotected materials, indicating their significance in environmental and material science (Soltermann et al., 1995).

Analytical Methodologies in Human Milk

Ye et al. (2008) developed an analytical method to measure concentrations of parabens and environmental phenols, including 2-hydroxy-4-methoxybenzophenone, in human milk. This method, which employs an on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system, underscores the importance of assessing exposure to these compounds in breastfed infants, reflecting the compound's relevance in public health and safety (Ye et al., 2008).

Thermochemical Properties

A study by Flores et al. (2019) focused on the thermochemical properties of methyl methoxybenzoates, closely related to Methyl 2-cyano-4-methoxybenzoate. Through combustion calorimetry and thermogravimetry, they determined combustion and vaporization enthalpies, providing valuable data for understanding the stability and reactivity of these compounds in various applications (Flores et al., 2019).

Novel Compound Discovery from Marine Fungi

Yang et al. (2013) discovered a new isobenzofuranone derivative from a mangrove endophytic fungus, showcasing the potential of natural products in drug discovery and development. This research highlights the diverse applications of methylated benzoates in identifying new therapeutic agents (Yang et al., 2013).

properties

IUPAC Name

methyl 2-cyano-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-8-3-4-9(10(12)14-2)7(5-8)6-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNDHMYDVMUNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696353
Record name Methyl 2-cyano-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyano-4-methoxybenzoate

CAS RN

22246-21-5
Record name Methyl 2-cyano-4-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22246-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-cyano-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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